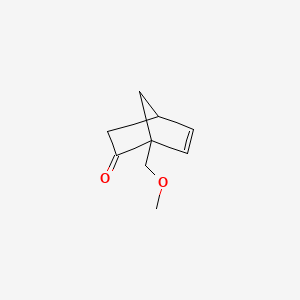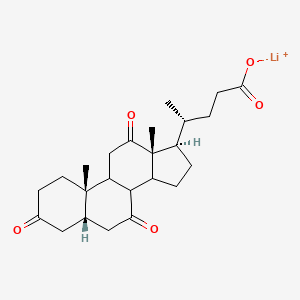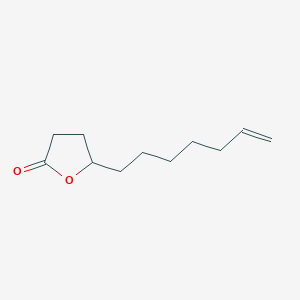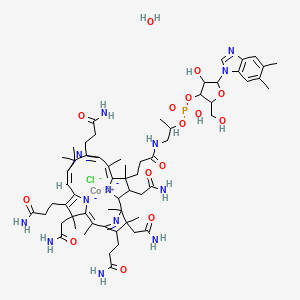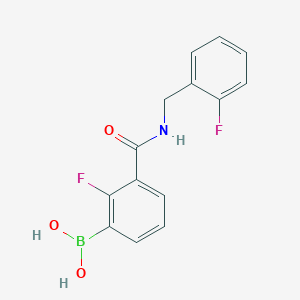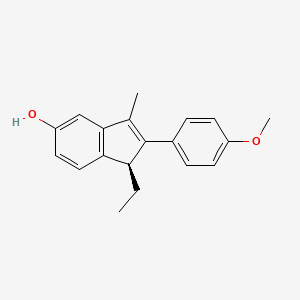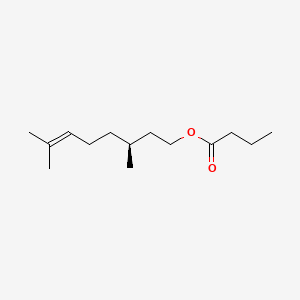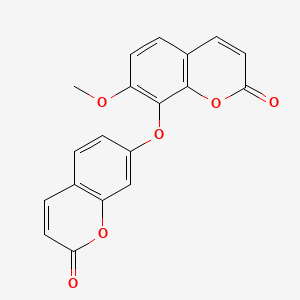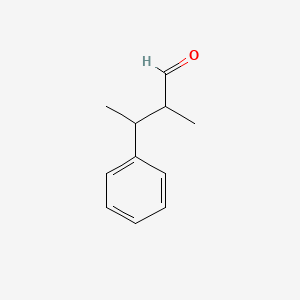![molecular formula C13H22O3 B12656807 methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate CAS No. 72429-04-0](/img/structure/B12656807.png)
methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate is an organic compound that belongs to the class of esters It is characterized by a heptanoate backbone with a cyclopentanone moiety attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate can be achieved through several synthetic routes. One common method involves the esterification of heptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the use of cyclopentanone as a starting material. The cyclopentanone is first converted to its corresponding enolate, which is then alkylated with a suitable alkyl halide to introduce the heptanoate moiety. The resulting intermediate is then subjected to esterification to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing better control over reaction conditions and minimizing side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Heptanoic acid or cyclopentanone derivatives.
Reduction: Alcohols corresponding to the ester group.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its distinctive aroma.
Wirkmechanismus
The mechanism of action of methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with various enzymes and receptors in biological systems. The cyclopentanone moiety may also play a role in modulating the compound’s activity by interacting with specific binding sites on proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl heptanoate: Similar in structure but lacks the cyclopentanone moiety.
Methyl enanthate: Another ester with a similar backbone but different functional groups.
Uniqueness
Methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate is unique due to the presence of both the heptanoate and cyclopentanone moieties, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
72429-04-0 |
|---|---|
Molekularformel |
C13H22O3 |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C13H22O3/c1-3-4-6-10(9-13(15)16-2)11-7-5-8-12(11)14/h10-11H,3-9H2,1-2H3/t10-,11-/m0/s1 |
InChI-Schlüssel |
JZAXFOYWGKXZDF-QWRGUYRKSA-N |
Isomerische SMILES |
CCCC[C@@H](CC(=O)OC)[C@@H]1CCCC1=O |
Kanonische SMILES |
CCCCC(CC(=O)OC)C1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


